
N-(2-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as AX-024 or TAK-935 and belongs to the class of isoxazolecarboxamide derivatives. The purpose of
Mécanisme D'action
The mechanism of action of N-(2-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide involves the selective blockade of T-type calcium channels, which are expressed in various tissues, including neurons, muscle cells, and endocrine cells. This blockade leads to a decrease in neuronal excitability and neurotransmitter release, resulting in the suppression of seizures and other neurological disorders. The exact mechanism of action of this compound in other fields of research, such as agriculture and material science, is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the suppression of seizures, the improvement of cognitive function, the reduction of inflammation, and the inhibition of fungal growth. However, the exact mechanisms underlying these effects are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide in lab experiments is its selective blockade of T-type calcium channels, which makes it a useful tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(2-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide. In medicine, this compound could be further investigated for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. In agriculture, this compound could be developed into a more effective and environmentally friendly pesticide. In material science, this compound could be used as a building block for the synthesis of new materials with unique properties, such as enhanced catalytic activity and gas storage capacity. Overall, the potential applications of this compound are vast and varied, and further research is needed to fully explore its capabilities.
Méthodes De Synthèse
The synthesis of N-(2-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide involves several steps, including the reaction of tert-butylcyclohexylmagnesium bromide with 5-methyl-3-isoxazolecarboxylic acid, followed by the addition of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and then purification through column chromatography. The yield of this synthesis method is reported to be around 40-50%.
Applications De Recherche Scientifique
N-(2-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential applications in various fields of research. In medicine, this compound has shown promising results in the treatment of neurological disorders, such as epilepsy, Alzheimer's disease, and depression. It acts as a selective blocker of T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. In agriculture, this compound has been investigated for its potential use as a pesticide due to its insecticidal and fungicidal properties. In material science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks.
Propriétés
IUPAC Name |
N-(2-tert-butylcyclohexyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10-9-13(17-19-10)14(18)16-12-8-6-5-7-11(12)15(2,3)4/h9,11-12H,5-8H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTHMTGZSMMLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCCCC2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{[2-methoxy-5-(3-oxo-3-phenyl-1-propen-1-yl)benzyl]oxy}phenyl)acetamide](/img/structure/B5266459.png)
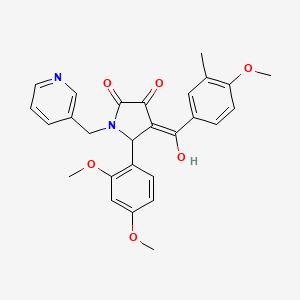
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5266482.png)
![8-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5266489.png)
![4-(dimethylamino)-N,N-diisopropyl-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxamide](/img/structure/B5266496.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5266497.png)
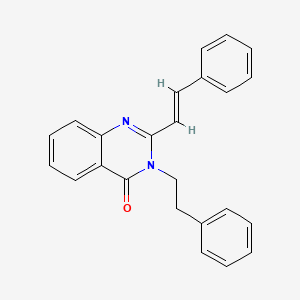
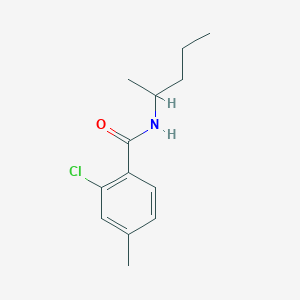
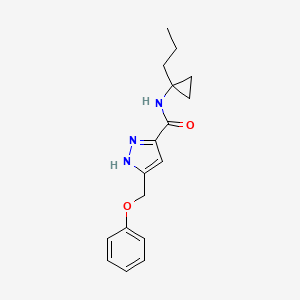
![2-phenyl-5-propyl-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5266523.png)
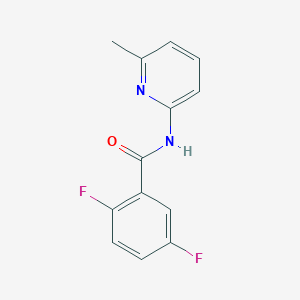
![2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5266551.png)
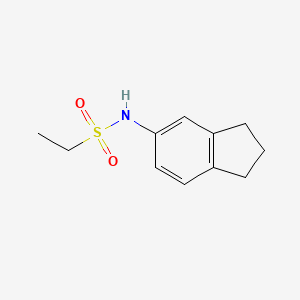
![7-(4-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5266569.png)
